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Compound of Interest

Compound Name:
3-amino-1H-indazole-6-carboxylic

Acid

Cat. No.: B1281156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of 3-amino-indazole analogs, focusing on their

performance as kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. The

information presented is supported by experimental data from peer-reviewed studies, offering a

valuable resource for the design and development of novel therapeutics.

Kinase Inhibitors
3-Amino-indazole derivatives have been extensively explored as potent inhibitors of various

protein kinases, playing crucial roles in cell signaling and proliferation. Their ability to mimic the

adenine region of ATP allows them to bind to the ATP-binding pocket of these enzymes.

Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic

target.[1] Several 3-amino-1H-indazol-6-yl-benzamides have been designed to target the

"DFG-out" inactive conformation of the FLT3 kinase.[2][3]
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Hinge-Binding Moiety: The 3-amino-indazole core acts as a hinge-binder, forming crucial

hydrogen bonds with the kinase hinge region.[2]

DFG-out Conformation: The overall scaffold is designed to stabilize the inactive "DFG-out"

conformation of the kinase.[2][3]

Piperazine Moiety: The presence of a piperazine ring often enhances potency against FLT3.

[2]

Modifications at the 3-amino group: Acetyl, free amino, and methyl substitutions at the 3-

amino position can yield single-digit nanomolar potency against FLT3.[2]

Compound Target Cellular EC50 (µM) Reference

4 FLT3 0.004 [2]

11 FLT3 0.003 [2]

17 (Acetyl) FLT3 0.002 [2]

18 (Free amino) FLT3 0.003 [2]

22 (Methyl) FLT3 0.003 [2]

Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase implicated in various cancers. Entrectinib, a potent 3-amino-

indazole derivative, is an orally available ALK inhibitor.[4]

Structure-Activity Relationship Summary:

The 3-aminoindazole core is a key feature for potent ALK inhibition.[4]

Optimization of substituents on the indazole and the linked phenyl ring led to the discovery of

Entrectinib, which also inhibits ROS1 and pan-TRK kinases.[4]
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Compound Target
Biochemical IC50
(nM)

Reference

Entrectinib (2) ALK 12 [4]

Entrectinib (2) ROS1 7 [4]

Entrectinib (2) TrkA 1.5 [4]

Entrectinib (2) TrkB 0.1 [4]

Entrectinib (2) TrkC 0.1 [4]

G-Protein Coupled Receptor (GPCR) Antagonists
CC-Chemokine Receptor 4 (CCR4) Antagonists
CCR4, a GPCR, is involved in inflammatory diseases and cancer. A series of indazole

arylsulfonamides have been identified as allosteric antagonists of CCR4.[5]

Structure-Activity Relationship Summary:

Indazole Core: The indazole ring is a central component of these antagonists.[5]

C4-Substituents: Methoxy or hydroxyl groups at the C4 position of the indazole are preferred

for potency.[5]

N3-Substituent: The most potent N3-substituent is 5-chlorothiophene-2-sulfonamide.[5]

N1-Substituents: N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]–

group are the most potent.[5] Less basic analogs like morpholines show good oral

absorption but high clearance.[5]

Compound Target
Binding Ki
(nM)

Functional
pA2

Reference

6

(GSK2239633A)
human CCR4 1.3 8.5 [5]
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Experimental Protocols
General Synthesis of 3-Amino-1H-indazol-6-yl-
benzamides
The synthesis of 3-amino-1H-indazol-6-yl-benzamides typically starts with the condensation of

a substituted 2-fluorobenzonitrile with hydrazine to form the 3-aminoindazole intermediate. This

is followed by acylation of the 3-amino group and a Suzuki coupling reaction with a boronic

acid. The final step involves ester hydrolysis and amide bond formation.[2]

Starting Materials Intermediate Synthesis Final Product Formation

Substituted
2-Fluorobenzonitrile

3-Aminoindazole
Intermediate

Hydrazine

Acylated 3-Aminoindazole

Acyl Chloride Boronic Acid

Suzuki Coupling Product Ester Hydrolysis

3-Amino-1H-indazol-6-yl-benzamide

Amine

Click to download full resolution via product page

General synthetic workflow for 3-amino-1H-indazol-6-yl-benzamides.

FLT3 Kinase Inhibition Assay (Luminescence-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified FLT3 kinase by quantifying ATP consumption.

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute

the compound in kinase buffer.

Reaction Setup: In a multi-well plate, add the FLT3 enzyme, a suitable substrate (e.g., a

generic tyrosine kinase substrate peptide), and the test compound dilution.

Initiation: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Stop the reaction and measure the amount of ADP produced using a detection

reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP

generated and inversely proportional to the kinase activity.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of kinase inhibition against the log of the compound concentration.

Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell

lines.

Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-ITD) in a 96-well plate and allow

them to attach overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound for a

specified period (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: The half-maximal effective concentration (EC50) for cell viability is determined

by plotting the percentage of viable cells against the log of the compound concentration.

CCR4 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR4 receptor.

Membrane Preparation: Prepare membrane fractions from cells expressing human CCR4.
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Assay Setup: In a multi-well plate, incubate the membrane preparation with a radiolabeled

CCR4 ligand (e.g., [¹²⁵I]-CCL17) and varying concentrations of the test compound.

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

Separation: Separate the bound from unbound radioligand by rapid filtration through a glass

fiber filter.

Radioactivity Measurement: Measure the radioactivity retained on the filter using a

scintillation counter.

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the

competition binding curve. The inhibitor constant (Ki) can be calculated using the Cheng-

Prusoff equation.[6]

Signaling Pathways
FLT3 Signaling Pathway
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Inhibition of the FLT3 signaling pathway by 3-amino-indazole analogs.
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Inhibition of the ALK signaling pathway by 3-amino-indazole analogs.
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Antagonism of the CCR4 signaling pathway by 3-amino-indazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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